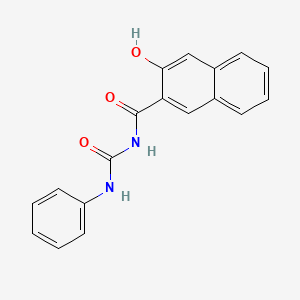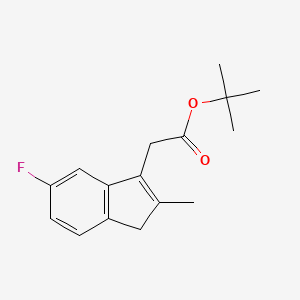
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a tert-butyl ester group attached to the indene ring system, which is further substituted with a fluorine atom and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methyl-1H-indene, which is obtained through a series of reactions involving fluorination and methylation of indene.
Esterification: The key step in the synthesis is the esterification of 5-fluoro-2-methyl-1H-indene with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the indene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-methyl-1H-indene-3-carboxylic acid.
Reduction: Formation of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)methanol.
Substitution: Formation of 5-substituted-2-methyl-1H-indene derivatives.
Applications De Recherche Scientifique
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of indene derivatives with biological targets.
Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets. The presence of the fluorine atom and the ester group enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-fluoro-1H-indol-3-yl)acetate
- tert-Butyl (5-chloro-2-methyl-1H-inden-3-yl)acetate
- tert-Butyl (5-bromo-2-methyl-1H-inden-3-yl)acetate
Uniqueness
tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogen-substituted derivatives
Propriétés
Numéro CAS |
53496-81-4 |
|---|---|
Formule moléculaire |
C16H19FO2 |
Poids moléculaire |
262.32 g/mol |
Nom IUPAC |
tert-butyl 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetate |
InChI |
InChI=1S/C16H19FO2/c1-10-7-11-5-6-12(17)8-14(11)13(10)9-15(18)19-16(2,3)4/h5-6,8H,7,9H2,1-4H3 |
Clé InChI |
PRVDXLRCRNBWFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


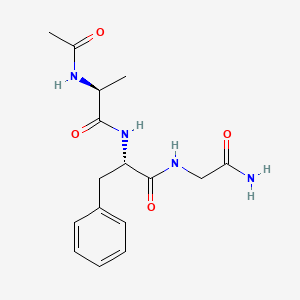
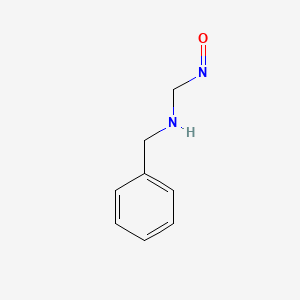
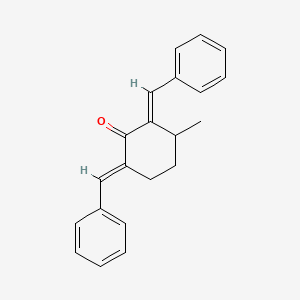
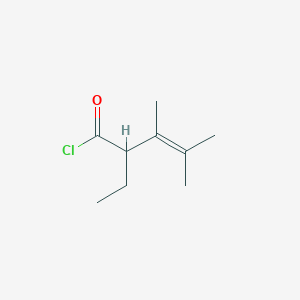

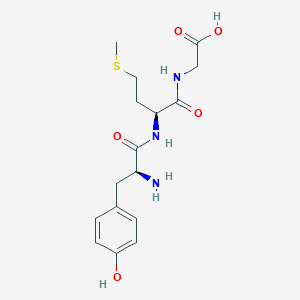
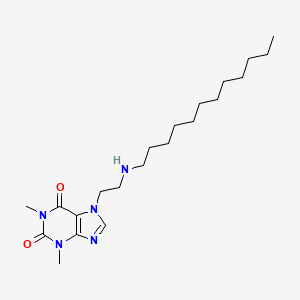
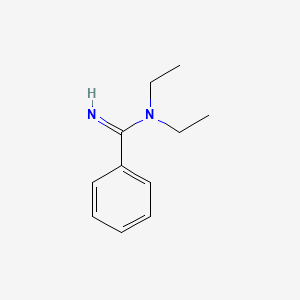
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652431.png)

![Ethyl 2-methyl-2-[4-(1-phenylethenyl)phenoxy]propanoate](/img/structure/B14652443.png)
![Carbonyl dichloride;4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol](/img/structure/B14652448.png)
![1,2,3,4-Tetrahydrobenzo[f]quinoline](/img/structure/B14652452.png)
